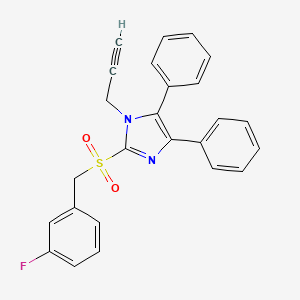

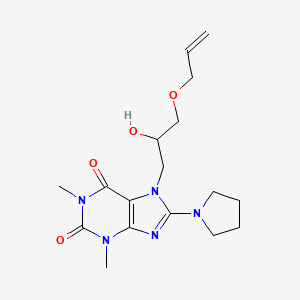

4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone (DPP-FBS) is a novel compound that has recently been developed as an inhibitor of protein kinases. It is a type of small molecule inhibitor that has been found to be effective in inhibiting the activity of certain protein kinases, including Src family kinases and c-Jun N-terminal kinases. DPP-FBS has been studied for its potential therapeutic applications in cancer and other diseases.

Aplicaciones Científicas De Investigación

Catalysis and Synthesis of Imidazole Derivatives : Functionalized 1,2,4,5-tetrasubstituted imidazole derivatives, synthesized using a one-pot reaction, demonstrated local anesthetic effects. These derivatives include compounds structurally related to 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone. Their synthesis in solvent-free conditions using β-cyclodextrin-propyl sulfonic acid as a catalyst was found to be efficient and yield potent analogs with minimal toxicity (Yan Ran, Ming Li, & Zongren Zhang, 2015).

Imaging Histamine H3 Receptors : The compound 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, closely related to the chemical , was labeled with 18F for PET studies. This synthesis was part of research exploring potential radioligands for imaging histamine H3 receptors (R. Iwata et al., 2000).

Antioxidant Properties : A novel series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles, structurally related to the compound , showed significant antioxidant activity. This property was evaluated using various in vitro assays, indicating the potential of these compounds in oxidative stress-related applications (N. Naik, H. V. Kumar, & J. Rangaswamy, 2012).

Proton Exchange Membranes in Fuel Cells : Research involving sulfonated poly (aryl ether sulfone) containing oxadiazole and related compounds demonstrated their potential as materials for proton exchange membranes in fuel cells. These membranes exhibited excellent thermal, dimensional, and oxidative stability, underscoring the utility of these compounds in energy-related applications (Jingmei Xu et al., 2013).

Synthesis of Soluble and Thermally Stable Polyimides : The synthesis of polyimides from unsymmetrical diamine containing triaryl imidazole pendant groups, like 4,5-diphenyl-1H-imidazol-2-yl, indicated their potential in producing materials with high glass transition temperatures and stability. Such materials are valuable in various industrial applications due to their excellent solubility and thermal properties (M. Ghaemy & R. Alizadeh, 2009).

Selective Sensing of Fluoride Ion : Bisimidazole derivatives, including compounds like 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene, were synthesized for the efficient and selective sensing of fluoride ions. These compounds demonstrated significant sensitivity and specificity in detecting fluoride ions, which is crucial for environmental and industrial monitoring (Liangyun Zhang & Fang Liu, 2017).

Synthesis of Fluorophores for Optical Applications : The synthesis of Y-shaped fluorophores with an imidazole core containing crown ether moieties, similar in structure to 4,5-diphenyl-1H-imidazol-2-yl compounds, has been explored. These compounds showed promising photophysical properties for potential use in optical applications and photostability studies (Ümit Doğru, Gulsiye Ozturk Urut, & Dilek Bayramin, 2015).

Propiedades

IUPAC Name |

2-[(3-fluorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN2O2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)31(29,30)18-19-10-9-15-22(26)17-19/h1,3-15,17H,16,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSKLCMUXSBTCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2407346.png)

![Tert-butyl 5-oxo-2-aza-spiro[5.3]nonane-2-carboxylate](/img/structure/B2407348.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/no-structure.png)

![6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2407350.png)

![4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2407356.png)

![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2407359.png)

![ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2407361.png)

![2-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2407368.png)